molecular formula C20H21N3O4S B2861424 N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide CAS No. 1384675-89-1

N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide

Cat. No. B2861424
M. Wt: 399.47
InChI Key: VCPQTIIIGBRJGC-UHFFFAOYSA-N
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Description

N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide, also known as BMS-986205, is a novel small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the immune system, regulating the production of cytokines that are involved in inflammation and autoimmune diseases. BMS-986205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various autoimmune diseases.

Mechanism Of Action

N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide selectively inhibits TYK2, a member of the JAK family of kinases that play a crucial role in the immune system. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide reduces the production of these cytokines, leading to a reduction in inflammation and autoimmune responses.

Biochemical And Physiological Effects

N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to reduce the activation of immune cells and the production of pro-inflammatory cytokines. N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has also been shown to improve the survival of mice with graft-versus-host disease.

Advantages And Limitations For Lab Experiments

One advantage of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has shown promising results in preclinical studies, making it a potentially useful tool for studying the role of TYK2 in autoimmune diseases. One limitation of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

Future research on N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide could involve further preclinical studies to better understand its mechanism of action and potential therapeutic applications. In addition, clinical trials could evaluate the safety and efficacy of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide in patients with autoimmune diseases. Further studies could also investigate the potential use of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide in combination with other therapies for autoimmune diseases.

Synthesis Methods

The synthesis of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide involves several steps, starting with the reaction of 4-chlorobenzylamine with 2-methyl-5-nitrobenzenesulfonyl chloride to form the intermediate 4-chlorobenzyl 2-methyl-5-nitrobenzenesulfonate. This intermediate is then reacted with morpholine and cyanogen bromide to form the cyanomorpholine derivative. The final step involves the reaction of the cyanomorpholine derivative with benzylamine to form N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide.

Scientific Research Applications

N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been studied extensively in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these models, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to effectively reduce inflammation and improve disease symptoms. N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has also been shown to be effective in models of graft-versus-host disease, a potentially life-threatening complication of bone marrow transplantation.

properties

IUPAC Name

N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-7-8-17(20(24)23-9-10-27-14-18(23)12-21)11-19(15)28(25,26)22-13-16-5-3-2-4-6-16/h2-8,11,18,22H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQTIIIGBRJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2C#N)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide

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